4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
Overview
Description
4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H29N5O2S and its molecular weight is 415.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.20419636 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of N-Heterocycles
Chiral sulfinamides, including derivatives similar to the mentioned compound, have been highlighted for their role in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide, for instance, underscores the importance of sulfinamide mediated asymmetric N-heterocycle synthesis. This process enables access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in the development of natural products and therapeutically applicable compounds (Philip et al., 2020).
Therapeutic Applications
Pyrimidine derivatives have shown a broad spectrum of biological and pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Research developments in this area have provided insights into various synthetic methods for pyrimidines and their significant anti-inflammatory effects. These compounds have been shown to inhibit the expression and activities of vital inflammatory mediators, offering clues for the development of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Drug Metabolism and Inhibition
Arylpiperazine derivatives, including those similar to the compound , undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have varied effects on serotonin receptor-related functions and affinity for other neurotransmitter receptors. The extensive tissue distribution, including brain penetration which is the target site for most arylpiperazine derivatives, underscores their potential in clinical applications and the need for understanding their metabolic pathways for optimizing therapeutic efficacy (Caccia, 2007).
Properties
IUPAC Name |
4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-17-6-7-19(14-18(17)2)29(27,28)26-12-10-25(11-13-26)21-15-20(22-16-23-21)24-8-4-3-5-9-24/h6-7,14-16H,3-5,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNFLBJLDFLDNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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